Tissue-Differential Antiproliferative Selectivity: γ-Chaconine vs. α-Chaconine in Human Colon (HT29) and Liver (HepG2) Carcinoma Cells
In a direct head-to-head MTT assay comparison, γ-chaconine exhibits a pronounced tissue-selectivity shift relative to its parent triglycoside α-chaconine. Against HepG2 liver carcinoma cells, γ-chaconine achieves 80.7% growth inhibition at 100 µg/mL compared to 87.6% for α-chaconine—a difference of only 6.9 percentage points. In contrast, against HT29 colon carcinoma cells, γ-chaconine reaches only 19.0% inhibition versus 81.4% for α-chaconine at the same concentration—a 62.4 percentage-point differential [1]. At lower concentrations (10 µg/mL), the selectivity pattern is even more pronounced: γ-chaconine inhibits HepG2 cells by 76.3% (vs. 83.3% for α-chaconine) but HT29 cells by only 12.8% (vs. 77.3% for α-chaconine). This differential indicates that removal of two rhamnose residues from the chacotriose side chain selectively ablates activity against colon carcinoma cells while largely preserving activity against liver carcinoma cells.
| Evidence Dimension | Percent growth inhibition (MTT assay, 4 h exposure, 100 µg/mL) |
|---|---|
| Target Compound Data | γ-Chaconine: HT29 = 19.0%, HepG2 = 80.7% |
| Comparator Or Baseline | α-Chaconine: HT29 = 81.4%, HepG2 = 87.6% |
| Quantified Difference | HT29: 62.4 percentage-point reduction; HepG2: 6.9 percentage-point reduction (γ-chaconine retains 92.1% of α-chaconine activity in HepG2 but only 23.3% in HT29) |
| Conditions | Human HT29 colon adenocarcinoma and HepG2 hepatocellular carcinoma cell lines; MTT microculture tetrazolium assay; 0.1, 1, 10, and 100 µg/mL test concentrations; 4 h exposure |
Why This Matters
This tissue-differential activity profile makes γ-chaconine the preferred compound for research applications requiring hepatocarcinoma-selective antiproliferative activity with reduced colon carcinoma toxicity, a selectivity window not achievable with α-chaconine or α-solanine.
- [1] Lee K-R, Kozukue N, Han J-S, Park J-H, Chang E-Y, Baek E-J, Chang J-S, Friedman M. Glycoalkaloids and Metabolites Inhibit the Growth of Human Colon (HT29) and Liver (HepG2) Cancer Cells. Journal of Agricultural and Food Chemistry, 2004, 52(10), 2832–2839. DOI: 10.1021/jf030526d View Source
